molecular formula C20H17N3O2 B11168145 3-benzamido-N-(4-methylpyridin-2-yl)benzamide

3-benzamido-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B11168145
M. Wt: 331.4 g/mol
InChI Key: HSXQBSRGQJETMD-UHFFFAOYSA-N
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Description

3-benzamido-N-(4-methylpyridin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 4-methyl-2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(4-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzamido-N-(4-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzamido-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzamido-N-(4-methylpyridin-2-yl)benzamide is unique due to its specific combination of benzamido and pyridinyl groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

3-benzamido-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C20H17N3O2/c1-14-10-11-21-18(12-14)23-20(25)16-8-5-9-17(13-16)22-19(24)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,24)(H,21,23,25)

InChI Key

HSXQBSRGQJETMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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